Cas no 2648981-72-8 (1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene)

1-(ジフルオロメトキシ)-3-(2-イソシアナトプロパン-2-イル)ベンゼンは、分子式C11H10F2NO2で表される有機化合物です。ベンゼン環にジフルオロメトキシ基とイソシアナト基を有する特異な構造を持ち、特にポリウレタン樹脂や高性能コーティング材料の合成において重要な中間体として機能します。高い反応性を持つイソシアナト基により、各種ポリオールとの付加反応が効率的に進行し、耐熱性や耐薬品性に優れた高分子材料の製造が可能です。さらに、ジフルオロメトキシ基の導入により、得られるポリマーの疎水性や化学的安定性が向上する点が特徴です。有機合成化学や材料科学分野での応用が期待される化合物です。

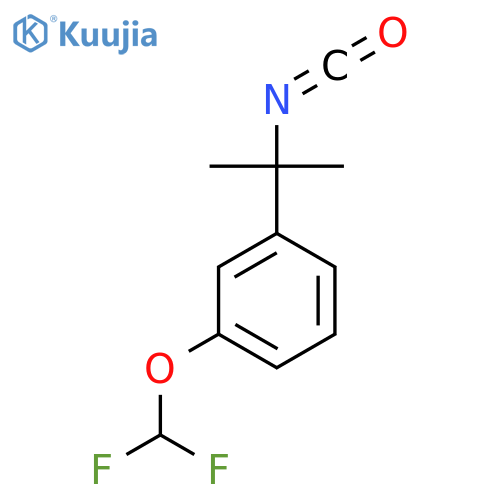

2648981-72-8 structure

商品名:1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 2648981-72-8

- 1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene

- EN300-1954636

- 1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene

-

- インチ: 1S/C11H11F2NO2/c1-11(2,14-7-15)8-4-3-5-9(6-8)16-10(12)13/h3-6,10H,1-2H3

- InChIKey: KHMGTLAVPILOIG-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)C(C)(C)N=C=O)F

計算された属性

- せいみつぶんしりょう: 227.07578492g/mol

- どういたいしつりょう: 227.07578492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 38.7Ų

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954636-0.5g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-5.0g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1954636-0.25g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-10.0g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1954636-2.5g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-0.05g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-1.0g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1954636-0.1g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-1g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1954636-10g |

1-(difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene |

2648981-72-8 | 10g |

$4236.0 | 2023-09-17 |

1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2648981-72-8 (1-(Difluoromethoxy)-3-(2-isocyanatopropan-2-yl)benzene) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量